6-Chloro-2-(3-chlorophenyl)benzoic acid, 95%
Overview
Description
6-Chloro-2-(3-chlorophenyl)benzoic acid, 95% (6-CPA), also known as 3-Chloro-2-hydroxybenzoic acid, is a white crystalline powder that is widely used in the field of synthetic organic chemistry. It is primarily used as a reagent in the synthesis of various compounds, inorganic and organic, as well as for analytical purposes. 6-CPA is also used as a starting material for the synthesis of various drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-CPA is based on its ability to act as a nucleophile, which means it can react with electrophiles. In the Friedel-Crafts alkylation reaction, the alkyl halide acts as an electrophile and reacts with the benzene ring to form an alkylated benzene ring. The alkylated benzene ring is then further reacted with a base to form 6-CPA.
Biochemical and Physiological Effects
6-CPA has not been extensively studied for its biochemical and physiological effects. However, it is known to have a low toxicity and is not expected to cause any adverse effects in humans or other organisms.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-CPA in laboratory experiments is its low cost and easy availability. It is also highly soluble in most organic solvents and can be easily stored for long periods of time. However, 6-CPA is sensitive to light and air, which can lead to degradation of the compound.
Future Directions
The future directions of 6-CPA research include further exploration of its applications in the synthesis of drugs and pharmaceuticals, as well as its potential use in other fields such as catalysis and biochemistry. Additionally, further research is needed to explore the biochemical and physiological effects of 6-CPA on humans and other organisms. Finally, further studies are needed to identify any potential toxic effects of 6-CPA and determine the best methods for its safe handling and storage.
Synthesis Methods
6-CPA is synthesized through a process called Friedel-Crafts alkylation. This process involves the reaction of a benzene ring with an alkyl halide in the presence of a Lewis acid. The reaction produces an alkylated benzene ring, which is then further reacted with a base to form 6-CPA. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon.
Scientific Research Applications
6-CPA is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, inorganic and organic. It is also used in the synthesis of various drugs and pharmaceuticals. In addition, it is used as an analytical reagent in various fields such as spectroscopy and chromatography.
properties
IUPAC Name |
2-chloro-6-(3-chlorophenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-9-4-1-3-8(7-9)10-5-2-6-11(15)12(10)13(16)17/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUJXZLAIZHEEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=CC=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689563 | |
Record name | 3,3'-Dichloro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
412027-27-1 | |
Record name | 3,3′-Dichloro[1,1′-biphenyl]-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=412027-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Dichloro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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